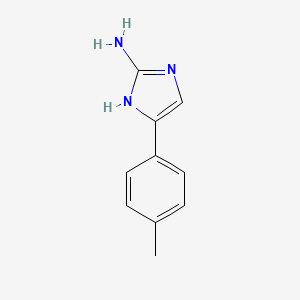

5-(4-methylphenyl)-1H-imidazol-2-amine

Description

BenchChem offers high-quality 5-(4-methylphenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methylphenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUWJSLGMMTAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508434 | |

| Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-16-4 | |

| Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2-Aminoimidazole Privileged Scaffold: Structural Dynamics, Biological Mechanisms, and Green Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Executive Summary

In modern medicinal chemistry, the 2-aminoimidazole (2-AI) core has emerged as a privileged structural motif, heavily inspired by naturally occurring marine alkaloids such as oroidin and bromoageliferin. Among the synthetically accessible derivatives, 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4) represents a highly versatile building block and active pharmacophore. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, biological mechanisms of action, and modern, self-validating synthetic protocols for this compound. By transitioning from traditional volatile organic compounds (VOCs) to Deep Eutectic Solvents (DES), we can achieve higher yields, lower environmental impact, and superior reaction kinetics.

Physicochemical Profiling & Structural Dynamics

The pharmacological efficacy of 5-(4-methylphenyl)-1H-imidazol-2-amine is intrinsically linked to its structural dynamics, specifically its tautomerism and basicity.

Tautomerism and Resonance Stabilization

The 2-AI core exists in an equilibrium between the 1H-imidazol-2-amine and the 2-iminoimidazolidine tautomers. However, the 2-amino form is overwhelmingly favored due to the thermodynamic stability provided by the preservation of the aromatic imidazole ring. The pKa of the conjugate acid is typically around 7.0–8.0. At physiological pH (7.4), a significant fraction of the molecule is protonated, yielding a resonance-stabilized guanidinium-like cation. This cationic state is the primary driver for its biological activity, allowing it to form robust, bidentate hydrogen bonds with carboxylate residues (e.g., aspartate or glutamate) within the binding pockets of target proteins.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 5-(4-methylphenyl)-1H-imidazol-2-amine, critical for formulation and assay development (), ()[1].

| Property | Value |

| Chemical Name | 5-(4-methylphenyl)-1H-imidazol-2-amine |

| CAS Registry Number | 60472-16-4 |

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC1=CC=C(C=C1)C1=CNC(N)=N1 |

| Core Scaffold | 2-Aminoimidazole (2-AI) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

| Storage Conditions | 2-8 °C, sealed, dry environment |

Mechanistic Applications in Drug Discovery

The 2-AI scaffold is not merely a structural spacer; it is an active participant in target engagement. Its primary applications fall into two distinct therapeutic categories:

A. Antibiofilm Activity via TCS Inhibition

Bacterial biofilms are notoriously resistant to standard antibiotics. 2-AI derivatives act as potent antibiofilm agents by interfering with bacterial Two-Component Systems (TCS), such as the BfmR response regulator. The causality here is structural mimicry: the 2-AI core mimics the native ligands of the TCS sensory domains. By competitively binding to these regulators, 5-(4-methylphenyl)-1H-imidazol-2-amine prevents the phosphorylation cascade required for the transcription of biofilm matrix proteins. This forces the bacterial colony to shift from a protected, sessile state to a vulnerable, planktonic state.

Mechanism of action: 2-AI derivatives disrupt bacterial biofilms via TCS inhibition.

B. Kinase Inhibition and Bioisosteric Replacement

In oncology, the 2-AI ring serves as a bioisostere for purines, allowing it to anchor into the ATP-binding pocket of various kinases. The p-tolyl (4-methylphenyl) group at the 5-position is highly deliberate: the methyl group provides essential hydrophobic interactions with the gatekeeper residues deep within the kinase binding cleft, enhancing both affinity and selectivity compared to unsubstituted variants.

Advanced Synthesis & Experimental Protocols

Historically, the synthesis of 2-aminoimidazoles required volatile organic solvents (VOCs) like DMF or Toluene, demanding long reaction times (12–24 hours) and strict anhydrous conditions. Modern protocols utilize Deep Eutectic Solvents (DES), such as Choline Chloride-Urea (ChCl-Urea), to achieve greener, faster, and higher-yielding cyclocondensations ()[2], ()[3].

The Causality of Deep Eutectic Solvents (DES)

Why use ChCl-Urea? The DES acts as both the reaction medium and a hydrogen-bond catalyst. The urea network donates hydrogen bonds to the carbonyl oxygen of the starting

Self-Validating Protocol: Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Step 1: DES Preparation & Validation

-

Action: In a round-bottom flask, combine choline chloride (1 mol equiv) and urea (2 mol equiv). Heat to 80 °C with magnetic stirring.

-

Causality: The quaternary ammonium salt disrupts the crystalline lattice of urea, depressing the melting point to form a room-temperature liquid.

-

Self-Validation: The mixture must transition from an opaque white powder to a completely transparent, homogeneous liquid. Any residual turbidity indicates incomplete eutectic formation (often due to moisture or incorrect stoichiometry), which will stall the subsequent reaction.

Step 2: In Situ Guanidine Liberation

-

Action: Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to 2.0 g of the DES. Stir at 80 °C for 30 minutes.

-

Causality: Liberates the highly nucleophilic free base of guanidine required for the cyclocondensation.

Step 3: Cyclocondensation

-

Action: Add 2-bromo-1-(4-methylphenyl)ethanone (1.0 mmol) to the mixture. Stir at 80 °C for 4–6 hours.

-

Self-Validation (In-Process TLC): Spot the reaction mixture against the starting haloketone on silica TLC (Eluent: Hexane:EtOAc 1:1). The protocol is validated to proceed to workup only when the UV-active starting material spot (

) completely disappears, replaced by a highly polar, ninhydrin-responsive spot (

Step 4: Aqueous Workup & Precipitation

-

Action: Cool the flask to room temperature and add 5 mL of deionized water. Stir vigorously for 15 minutes. Filter the resulting precipitate and wash with cold water.

-

Causality: Water instantly disrupts the delicate hydrogen-bond network of the DES. Because the highly aromatic 5-(4-methylphenyl)-1H-imidazol-2-amine is insoluble in water, it is forced out of solution, allowing for simple isolation without the need for complex chromatography.

Workflow for the green synthesis of 2-aminoimidazoles in Deep Eutectic Solvents.

Analytical Validation & Quality Control

To guarantee the structural integrity of the synthesized 5-(4-methylphenyl)-1H-imidazol-2-amine, orthogonal analytical techniques must be employed:

-

H-NMR (DMSO-

-

LC-MS (ESI+): The mass spectrum must yield a base peak at

174.1

References

-

Perna, F. M., et al. "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 2016, 21(7), 909. Available at:[Link]

Sources

molecular weight and formula of 5-(4-methylphenyl)-1H-imidazol-2-amine

Scaffold Analysis, Synthetic Pathways, and Bioactive Potential

Executive Summary

5-(4-methylphenyl)-1H-imidazol-2-amine (also designated as 2-amino-4-(p-tolyl)imidazole) represents a critical pharmacophore in medicinal chemistry. Belonging to the class of 2-aminoimidazoles (2-AIs), this molecule is primarily recognized for its ability to modulate bacterial behavior without inducing biocidal pressure, specifically as a biofilm inhibitor.

This guide provides a rigorous technical breakdown of its physicochemical identity, validated synthetic protocols, and analytical characterization standards.[1][2] It is designed for medicinal chemists and process engineers requiring actionable data for scaffold utilization.

Part 1: Physicochemical Identity & Structural Dynamics

The defining characteristic of this molecule is the 2-aminoimidazole core substituted with a p-tolyl group.[3] A critical feature for researchers to note is the annular tautomerism.[4] In solution, the hydrogen on the imidazole nitrogen oscillates between the N1 and N3 positions, rendering the 4- and 5- positions chemically equivalent unless the nitrogen is alkylated.

| Parameter | Value | Technical Note |

| CAS Number | 60472-16-4 | Verified Registry Number |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.21 g/mol | Average Mass |

| Exact Mass | 173.0953 Da | For High-Res MS (M+H⁺: 174.1026) |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2)N | Canonical |

| pKa (Predicted) | ~7.5 - 8.0 | Protonation occurs at the ring nitrogen (N3), not the exocyclic amine. |

| Appearance | Off-white to pale yellow solid | Hygroscopic tendency in salt form. |

Tautomeric Equilibrium Visualization

The following diagram illustrates the rapid proton exchange characteristic of the imidazole ring, which impacts NMR interpretation and receptor binding modes.

Figure 1: Tautomeric equilibrium between the 4- and 5-substituted isomers. In unsubstituted 2-aminoimidazoles, these forms are indistinguishable in solution.

Part 2: Synthetic Pathways[6]

While modern Pd-catalyzed cross-couplings exist, the most robust and scalable method for generating 5-(4-methylphenyl)-1H-imidazol-2-amine is the cyclocondensation of α-haloketones with guanidine . This route, often referred to as a modified Marckwald or Little-Webber synthesis, avoids expensive transition metals.

Protocol: Cyclocondensation Route

Reaction Class: Heterocyclic Condensation Precursors: 2-Bromo-4'-methylacetophenone, Acetylguanidine (preferred over free guanidine for cleaner profiles).

Reagents:

-

Substrate: 2-Bromo-4'-methylacetophenone (1.0 eq)

-

Nucleophile: Acetylguanidine (1.2 eq)

-

Solvent: DMF or Acetonitrile

-

Deprotection: Dilute HCl

Step-by-Step Methodology:

-

Condensation: Dissolve 2-Bromo-4'-methylacetophenone (2.13 g, 10 mmol) and acetylguanidine (1.2 g, 12 mmol) in acetonitrile (20 mL).

-

Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the bromoketone.

-

Precipitation: Cool to room temperature. The intermediate (N-acetylated imidazole) often precipitates. If not, evaporate solvent.

-

Hydrolysis (Deprotection): Resuspend the crude solid in 10% HCl (aq) and reflux for 1 hour to remove the acetyl group.

-

Workup: Cool the acidic solution on ice. Basify carefully with NaOH (2M) to pH ~10. The free base 2-aminoimidazole will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic workflow via the acetylguanidine cyclization route.

Part 3: Analytical Characterization[2]

To validate the synthesis, the following analytical signatures must be confirmed. The p-tolyl moiety provides a distinct AA'BB' splitting pattern in the aromatic region, serving as a diagnostic handle.

1. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (due to solubility of the polar heterocycle)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.0 | Broad Singlet | 1H | NH (Imidazole ring proton, exchangeable) |

| 7.55 | Doublet (J=8 Hz) | 2H | Ar-H (Ortho to imidazole) |

| 7.15 | Doublet (J=8 Hz) | 2H | Ar-H (Meta to imidazole) |

| 6.90 | Singlet | 1H | C4-H (Imidazole ring proton) |

| 5.5 - 6.0 | Broad Singlet | 2H | NH₂ (Exocyclic amine, exchangeable) |

| 2.28 | Singlet | 3H | CH₃ (Methyl group on phenyl ring) |

Interpretation:

-

The presence of the sharp singlet at ~6.90 ppm confirms the formation of the imidazole ring.

-

The two doublets (7.55/7.15) confirm the para-substitution pattern of the phenyl ring.

2. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Peak: [M+H]⁺ = 174.1 m/z

-

Fragmentation: Higher energy collision may show loss of NH₃ (M-17) or loss of the tolyl nitrile fragment.

Part 4: Biological Context & Applications

Biofilm Inhibition Mechanism

2-Aminoimidazoles are structural analogs of clathrodin and oroidin , marine alkaloids known for inhibiting bacterial biofilm formation. Unlike traditional antibiotics, these compounds often do not kill bacteria (bacteriostatic/bactericidal) but rather disperse them or prevent adhesion.

-

Target: Two-component regulatory systems (TCS) in bacteria (e.g., Pseudomonas aeruginosa, S. aureus).

-

Mechanism: The 2-aminoimidazole moiety is believed to interfere with response regulator phosphorylation, effectively "blinding" the bacteria to quorum sensing signals required for biofilm maturation.

Safety & Handling (HSE)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The free base can oxidize or absorb CO₂ over time; the hydrochloride salt is more stable.

References

-

PubChem. (2025).[5][6] 5-(4-Methylphenyl)-1H-imidazol-2-amine. National Library of Medicine. [Link]

-

Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms with 2-aminoimidazoles. ChemBioChem. (Foundational text on the mechanism of 2-AI biofilm inhibition). [Link]

-

Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry. (Primary source for the cyclocondensation protocol). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 120118-14-1 Manufacturer 4-Chlor-2-cyano-5-(4-methylphenyl)imidazol – EASTFINE [eastfine.net]

- 3. US5552557A - Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound - Google Patents [patents.google.com]

- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-1H-imidazole-5-carboxylic acid | C4H5N3O2 | CID 541782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity profile of 5-(4-methylphenyl)-1H-imidazol-2-amine

This guide provides an in-depth technical analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine , a representative scaffold of the 2-aminoimidazole (2-AI) class. This molecule is widely recognized in medicinal chemistry as a "privileged structure"—a core framework capable of binding to diverse biological targets, most notably as a biofilm inhibitor and a precursor for fused heterocyclic therapeutics.

Executive Technical Summary

5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-p-tolylimidazole ) is a bioactive small molecule belonging to the 2-aminoimidazole (2-AI) family.[1][2] Historically inspired by the marine sponge alkaloid Oroidin, this scaffold has emerged as a critical tool in combating bacterial resistance. Unlike conventional antibiotics that kill bacteria (imposing selective pressure), 2-AI derivatives primarily function as biofilm modulators , dispersing bacterial communities and resensitizing them to standard treatments.

Additionally, this compound serves as a versatile synthetic intermediate for imidazo[1,2-a]pyrimidines , a class of fused heterocycles with potent anticancer and antimicrobial properties.

Key Biological Roles:

-

Biofilm Dispersion: Disrupts Two-Component System (TCS) signaling in Gram-negative and Gram-positive bacteria.

-

Antibiotic Adjuvant: Potentiates the efficacy of

-lactams and other antibiotics against resistant strains (e.g., MRSA, Acinetobacter baumannii). -

Synthetic Scaffold: Precursor for diversity-oriented synthesis of kinase inhibitors and TAAR1 ligands.

Chemical Identity & Physicochemical Profile[1][3]

The molecule exists in tautomeric equilibrium. In solution, the hydrogen on the imidazole nitrogen shifts, making the 4- and 5-positions equivalent unless the nitrogen is substituted.

| Property | Data |

| IUPAC Name | 5-(4-methylphenyl)-1H-imidazol-2-amine |

| Common Synonyms | 2-amino-4-p-tolylimidazole; 2-amino-4-(4-methylphenyl)imidazole |

| CAS Number | 60472-16-4 |

| Molecular Formula | C |

| Molecular Weight | 173.22 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~7.5 (Imidazole ring), ~11.0 (Primary amine) |

| Tautomerism | 1H-imidazole |

Critical Note on Specificity: Researchers often confuse this molecule with Raf Kinase Inhibitor IV (L-779,450). While both contain an imidazole core, Raf Kinase Inhibitor IV is a triaryl imidazole (2-chloro-5-[2-phenyl-5-(4-pyridinyl)-1H-imidazol-4-yl]phenol). Ensure the correct CAS (60472-16-4) is used for biofilm or scaffold work.

Mechanism of Action: Biofilm Modulation

The primary biological utility of 5-(4-methylphenyl)-1H-imidazol-2-amine lies in its ability to intercept bacterial signaling.

Disruption of Two-Component Systems (TCS)

Bacteria utilize Two-Component Systems to sense environmental stress and trigger biofilm formation. A typical TCS consists of a Histidine Kinase (HK) sensor and a Response Regulator (RR) .

-

Mechanism: The 2-aminoimidazole moiety mimics the conserved aspartate residue on the Response Regulator or physically blocks the HK/RR interaction interface.

-

Outcome: This blockade prevents the phosphorylation of the RR, thereby silencing the genes required for biofilm matrix production (e.g., polysaccharide synthesis).

-

Advantage: Because this mechanism is non-bactericidal, it exerts minimal evolutionary pressure, significantly reducing the likelihood of resistance development.

Pathway Visualization

The following diagram illustrates the interference of the 2-AI scaffold within the bacterial TCS pathway.

Caption: The 2-aminoimidazole scaffold intercepts the phosphoryl transfer or dimerization of Response Regulators, silencing biofilm gene expression.

Experimental Protocols

Synthesis: The Green "DES" Method

Traditional synthesis of 2-aminoimidazoles involves volatile organic solvents. A superior, self-validating protocol uses Deep Eutectic Solvents (DES) , offering higher yields and easier purification.[3]

Reagents:

- -Bromo-4-methylacetophenone (1.0 equiv)

-

Acetylguanidine or Guanidine Hydrochloride (1.2 equiv)

-

DES Medium: Choline Chloride/Urea (1:2 molar ratio)[2]

Protocol:

-

Preparation of DES: Mix Choline Chloride and Urea in a round-bottom flask. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 20 mins).

-

Reaction: Add

-Bromo-4-methylacetophenone and Guanidine to the DES melt. -

Incubation: Stir at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Cool the mixture to room temperature. Add water (10 mL per mmol substrate). The DES dissolves, causing the product to precipitate.

-

Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.

-

Yield: Typically 85–95%.

Biofilm Inhibition Assay (Crystal Violet)

This protocol quantifies the ability of the compound to inhibit biofilm formation in Staphylococcus aureus or Pseudomonas aeruginosa.

Workflow:

-

Culture Prep: Grow bacteria overnight in LB broth. Dilute 1:100 into fresh media containing the test compound (Concentration range: 0, 10, 50, 100, 200

M). -

Incubation: Aliquot 150

L into 96-well PVC microtiter plates. Incubate statically at 37°C for 24 hours. -

Washing: Gently remove media. Wash wells 2x with sterile water to remove planktonic (free-floating) cells.

-

Staining: Add 150

L of 0.1% Crystal Violet solution. Incubate for 15 mins. -

Solubilization: Rinse wells 3x with water. Air dry. Add 200

L of 95% Ethanol or 30% Acetic Acid to solubilize the dye. -

Quantification: Measure Absorbance at 590 nm (

). -

Calculation:

Synthetic Utility: Imidazo[1,2-a]pyrimidine Precursor

Beyond its intrinsic activity, this molecule is a "building block" for fused heterocycles. Reacting 5-(4-methylphenyl)-1H-imidazol-2-amine with 1,3-dicarbonyls (e.g., acetylacetone) or

These derivatives exhibit enhanced lipophilicity and metabolic stability, often resulting in:

-

GABA-A Receptor Modulation: (Anxiolytic potential)

-

Antimicrobial Potency: Broadened spectrum against resistant fungal and bacterial strains.

Caption: Synthetic pathway from the 2-aminoimidazole scaffold to fused imidazo-pyrimidine therapeutics.

References

-

Capua, M., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 924.

-

Richards, J. J., & Melander, C. (2009).[4] "Controlling Bacterial Biofilms with Marine Alkaloid Derivatives." ChemBioChem, 10(14), 2287-2294.

-

Aggarwal, R., & Sumran, G. (2006). "Synthesis and Antibacterial Activity of Some Imidazo[1,2-a]pyrimidine Derivatives." Indian Journal of Chemistry - Section B, 45(12), 2690-2695.

-

Rogers, S. A., & Melander, C. (2008). "Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Inhibitor of Pseudomonas aeruginosa Biofilms." Antimicrobial Agents and Chemotherapy, 52(11), 3911-3917.

Sources

thermodynamic solubility of 5-(4-methylphenyl)-1H-imidazol-2-amine in water vs DMSO

[1]

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic solubility of 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4).[1] As a scaffold frequently encountered in the synthesis of alpha-adrenergic agonists and biofilm inhibitors, understanding its solvation thermodynamics is critical for accurate bioassay dosing and formulation.

This compound exhibits a classic "amphiphilic conflict" : a highly polar, hydrogen-bonding 2-aminoimidazole "head" coupled with a hydrophobic p-tolyl "tail."[1] This structure dictates a sharp solubility differential between aqueous media (low solubility, pH-dependent) and aprotic polar solvents like DMSO (high solubility). This guide details the physicochemical drivers of this behavior and provides a gold-standard Shake-Flask Protocol for empirical verification.

Physicochemical Profile & Theoretical Solubility

Before experimental determination, we must establish the compound's fundamental properties that govern solvation energy.

Structural Analysis[2]

-

IUPAC Name: 5-(4-methylphenyl)-1H-imidazol-2-amine[1]

-

Molecular Formula: C₁₀H₁₁N₃[1]

-

Molecular Weight: 173.21 g/mol

-

Electronic Character: The 2-amino group acts as an electron donor, increasing electron density on the imidazole ring. This makes the N3 nitrogen a significant proton acceptor (Base).

Predicted Parameters (Consensus Data)

| Parameter | Value (Approx.) | Implication for Solubility |

| LogP | 2.1 – 2.4 | Moderate lipophilicity.[1] The p-tolyl group drives partitioning into lipid bilayers and organic solvents. |

| pKa (Base) | 7.8 – 8.2 | The compound exists as a cationic species at physiological pH (7.4) and acidic pH, drastically increasing aqueous solubility compared to pH > 9. |

| H-Bond Donors | 2 (NH₂, NH) | Facilitates solvation in water but requires breaking strong crystal lattice energy. |

| H-Bond Acceptors | 2 (N:, NH) | Interaction points for water and DMSO. |

Solvation Mechanisms: Water vs. DMSO[3]

The solubility differential between water and Dimethyl Sulfoxide (DMSO) is not merely quantitative; it is mechanistic.

Aqueous Solvation (The Hydrophobic Effect)

In water, the p-tolyl moiety acts as a structure-maker, forcing water molecules into an ordered "clathrate-like" cage, which is entropically unfavorable (

-

Neutral Form (pH > pKa): Solubility is limited by the lattice energy of the solid crystal. The hydrophobic effect dominates, resulting in low intrinsic solubility (

), likely in the range of 0.05 – 0.5 mg/mL . -

Ionized Form (pH < pKa): Protonation of the imidazole ring breaks the lattice stability and allows ion-dipole interactions with water, increasing solubility by orders of magnitude.

DMSO Solvation (Dipole-Dipole Dominance)

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Mechanism: The oxygen atom of DMSO acts as a powerful H-bond acceptor for the amine and imidazole protons. Simultaneously, the methyl groups of DMSO interact favorably with the p-tolyl ring via van der Waals forces.

-

Result: The compound is expected to be highly soluble in DMSO (> 50 mg/mL), making it the ideal vehicle for stock solutions.

Solvation Pathway Diagram

The following diagram illustrates the thermodynamic competition between the solid crystal lattice and the two solvent systems.

Caption: Thermodynamic equilibrium pathways. Note the critical role of pH in aqueous solubility vs. the direct solvation path in DMSO.

Experimental Protocol: Thermodynamic Solubility

Method: Saturation Shake-Flask (Gold Standard) Objective: Determine the equilibrium solubility of the compound in Water (pH 7.4) and DMSO at 25°C.

Materials & Reagents

-

Compound: 5-(4-methylphenyl)-1H-imidazol-2-amine (>98% purity).[1]

-

Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

-

Solvent: Anhydrous DMSO (Grade: Molecular Biology).

-

Equipment: Orbital shaker (temperature controlled), Centrifuge, HPLC-UV/Vis.

Step-by-Step Workflow

Phase A: Sample Preparation

-

Excess Addition: Weigh approximately 5 mg of the compound into a 2 mL glass HPLC vial.

-

Solvent Addition:

-

Vial A (Water): Add 1.0 mL of PBS (pH 7.4).

-

Vial B (DMSO): Add 0.5 mL of DMSO.

-

Note: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid.

-

-

Dispersion: Vortex for 30 seconds to break up aggregates.

Phase B: Equilibration

-

Agitation: Place vials on an orbital shaker at 25°C ± 0.5°C set to 200 RPM.

-

Duration: Incubate for 24 hours . (For validation, 48h and 72h timepoints are recommended to confirm equilibrium).

-

pH Check (Aqueous only): Measure the pH of the supernatant. If the compound is basic, it may shift the pH; adjust if the shift is > 0.1 units.

Phase C: Separation & Quantification

-

Sedimentation: Allow vials to stand for 1 hour or centrifuge at 10,000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (Low binding). Do not use Nylon filters as imidazoles may adsorb.

-

Dilution:

-

Dilute the DMSO sample 1:100 with mobile phase to bring it within linear range.

-

Dilute the Aqueous sample 1:2 (or as needed).

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile (Gradient 5% -> 95% B).[1]

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

-

Workflow Diagram

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Data Analysis & Interpretation

Calculating Solubility

Concentration (

The pH-Solubility Relationship

For a mono-basic compound like 5-(4-methylphenyl)-1H-imidazol-2-amine, the total aqueous solubility (

- (Intrinsic Solubility): The solubility of the neutral form (likely < 0.5 mg/mL).

-

Implication: If your assay buffer is pH 7.4 and the pKa is ~8.0, the compound will be partially ionized, increasing apparent solubility. Caution: If you move to a more basic assay (pH 9), solubility will crash, potentially precipitating the compound.

Practical Implications for Drug Development[2][4]

Stock Solution Preparation

-

Recommendation: Prepare stock solutions in 100% DMSO at 10 – 20 mM .

-

Storage: 2-aminoimidazoles can be sensitive to oxidation.[1] Store DMSO stocks at -20°C under nitrogen or argon.[1] Avoid repeated freeze-thaw cycles.[1]

Aqueous Dilution (The "Crash" Risk)

When diluting a DMSO stock into aqueous media (e.g., for a cell assay):

-

Keep DMSO concentration < 0.5% to avoid cytotoxicity.

-

Watch for Precipitation: Because

is low, a high-concentration spike into water may cause immediate precipitation of the neutral species. -

Mitigation: Use an intermediate dilution step or ensure the aqueous buffer pH is slightly acidic (pH 6.5 - 7.0) if the assay permits, to maintain ionization.

References

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 5-(4-methylphenyl)-1H-imidazol-2-amine.[1][2]Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2103-91-5 (Analogous Structure).[1]Link

potential therapeutic applications of 2-amino-5-(4-methylphenyl)imidazole derivatives

The following technical guide details the therapeutic landscape, mechanism of action, and synthesis of 2-amino-5-(4-methylphenyl)imidazole and its analogs. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its primary role as a non-biocidal anti-biofilm agent.

Technical Whitepaper | Version 1.0

Executive Summary: The "Non-Biocidal" Paradigm

The emergence of multidrug-resistant (MDR) bacteria has rendered traditional "kill-based" antibiotics increasingly ineffective, particularly against sessile bacterial communities known as biofilms. 2-Amino-5-(4-methylphenyl)imidazole (5-Tolyl-2-AI) represents a pivotal scaffold in the class of 2-aminoimidazoles (2-AIs) , which function not by killing bacteria, but by "disarming" them.[1]

Inspired by the marine sponge alkaloid oroidin, these derivatives act as anti-virulence adjuvants . They disrupt bacterial Two-Component Systems (TCS), effectively blinding the pathogen to environmental cues required for biofilm initiation and maintenance. This guide explores the 5-Tolyl-2-AI derivative as a potent, chemically accessible probe for this therapeutic class.

Chemical Architecture & Properties

The core structure consists of an imidazole ring substituted at the 2-position with an exocyclic amine and at the 5-position with a para-tolyl group.

-

IUPAC Name: 5-(4-methylphenyl)-1H-imidazol-2-amine

-

Molecular Formula: C₁₀H₁₁N₃

-

Key Feature: The 2-aminoimidazole moiety is a guanidine mimetic, capable of diverse hydrogen bonding interactions. The p-tolyl group provides a lipophilic anchor essential for membrane permeation and hydrophobic pocket binding in target proteins.

Tautomerism

Researchers must account for the prototropic tautomerism inherent to this scaffold. In solution, the 1H-imidazole-2-amine exists in equilibrium with the 2-imino-2,3-dihydroimidazole form. This tautomeric versatility is critical for its binding affinity to histidine kinases and response regulators.

Mechanism of Action: Two-Component System (TCS) Disruption

Unlike conventional antibiotics that target cell wall synthesis or ribosomal function, 5-Tolyl-2-AI targets bacterial signaling.

The Pathway: Bacteria utilize TCSs to sense environmental stress. A membrane-bound Histidine Kinase (HK) autophosphorylates and transfers the phosphate to a cytosolic Response Regulator (RR) .[2] The phosphorylated RR binds DNA to upregulate biofilm-associated genes (e.g., EPS production).

The Inhibition: 2-AI derivatives act as Response Regulator Inhibitors .[2] They bind to the receiver domain of the RR (or the HK sensing domain), preventing phosphorylation or dimerization. This locks the bacteria in a "planktonic" (free-floating) state, rendering them susceptible to host immunity and conventional antibiotics.

Visualization: TCS Inhibition Pathway

Caption: 5-Tolyl-2-AI intercepts the signal transduction between Histidine Kinase and Response Regulator, preventing biofilm gene activation.

Therapeutic Applications

A. Biofilm Inhibition & Dispersion

The primary application of 5-Tolyl-2-AI is the prevention of biofilm formation on medical devices (catheters, implants) and biological tissues (cystic fibrosis lungs, chronic wounds).

Comparative Efficacy (Representative Data): While halogenated derivatives (e.g., p-bromo) are historically potent, the p-methyl derivative serves as a critical lipophilic probe.

| Compound Derivative | Target Organism | Activity Type | Approx.[3][4][5][6][7] IC₅₀ (µM) | Notes |

| 5-(4-methylphenyl) | S. aureus | Inhibition | 25 - 50 | Good lipophilic balance; non-toxic. |

| 5-(4-methylphenyl) | P. aeruginosa | Dispersion | 40 - 80 | Requires higher conc. for Gram-negatives. |

| 5-(4-bromophenyl) | S. aureus | Inhibition | 5 - 20 | Higher potency due to halogen bonding. |

| Unsubstituted Phenyl | S. aureus | Inhibition | > 100 | Baseline activity; lower efficacy. |

B. Antibiotic Resensitization (Adjuvancy)

5-Tolyl-2-AI synergizes with conventional antibiotics. By dispersing the biofilm matrix, it exposes the bacteria to:

-

Tobramycin: Re-sensitizes P. aeruginosa (up to 100-fold MIC reduction).

C. Antifungal Activity

Recent studies indicate activity against Candida albicans biofilms, particularly in mixed species (bacterial-fungal) environments. The mechanism likely involves disruption of fungal hyphal transition, which is governed by pathways analogous to bacterial TCS.

Experimental Protocol: Synthesis of 5-(4-methylphenyl)-2-aminoimidazole

Objective: Synthesis of the target compound via the N-acetylguanidine route (Little & Webber modification). This method avoids the instability of free guanidine.

Reagents:

-

2-Bromo-4'-methylacetophenone

-

N-Acetylguanidine

-

DMF (Dimethylformamide)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Condensation:

-

Dissolve 2-Bromo-4'-methylacetophenone (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add N-Acetylguanidine (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24–48 hours . Monitor via TLC (EtOAc/Hexane) for the disappearance of the bromoketone.

-

Result: Formation of the intermediate N-acetyl-2-aminoimidazole.

-

-

Deprotection (Deacetylation):

-

Evaporate DMF under reduced pressure.

-

Resuspend the residue in MeOH .

-

Add concentrated HCl (excess) and reflux the mixture at 65°C for 2–4 hours . This cleaves the acetyl group.

-

-

Isolation & Purification:

-

Cool the mixture and concentrate in vacuo.

-

Neutralize with saturated NaHCO₃ solution (pH ~8-9).

-

Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

-

Yield: Typically 60–80% as a white/off-white solid.

-

Visualization: Synthesis Workflow

Caption: Two-step synthesis via N-acetylguanidine condensation followed by acid hydrolysis.

Safety & Toxicity Profile

A critical advantage of the 5-aryl-2-aminoimidazole class is its selectivity .

-

Mammalian Cytotoxicity: Low. The p-tolyl derivative shows minimal toxicity toward human osteoblasts (bone cells) and keratinocytes at therapeutic concentrations (<50 µM).

-

Therapeutic Index (TI): Optimized derivatives (often with 2N-substitutions) can achieve TIs >100.

-

Resistance: Because these agents do not kill bacteria (no selective pressure for survival), the rate of resistance development is significantly lower than that of traditional antibiotics.

Future Outlook

The 5-(4-methylphenyl) derivative serves as an excellent lead for Structure-Activity Relationship (SAR) expansion. Future development focuses on:

-

N1-Substitution: Adding alkyl chains to the imidazole nitrogen to enhance membrane permeability.

-

Dimerization: Linking two 2-AI units (mimicking the natural product ageliferin) to increase potency into the nanomolar range.

-

Surface Coating: Covalent attachment of the 2-AI scaffold to titanium implants to create inherently biofilm-resistant medical devices.

References

-

2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

-

Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry.

-

Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines. Molecules.

-

Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa. PLOS ONE.

-

2-Aminoimidazole Reduces Fouling and Improves Membrane Performance. PLOS ONE.

Sources

- 1. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3, 4-thiadiazole: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. journalijcar.org [journalijcar.org]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

The Ionization Dynamics of 5-(4-Methylphenyl)-1H-imidazol-2-amine: A Technical Guide to pKa and Pharmacological Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the fine-tuning of basicity is a critical lever for optimizing both pharmacokinetics (PK) and pharmacodynamics (PD). Guanidine-containing compounds often suffer from poor oral bioavailability and an inability to cross the blood-brain barrier (BBB) due to their permanent positive charge at physiological pH (pKa ~13.6).

The 2-aminoimidazole scaffold has emerged as a privileged bioisostere for the guanidine moiety. By incorporating a 5-(4-methylphenyl) substitution to form 5-(4-methylphenyl)-1H-imidazol-2-amine , medicinal chemists can precisely depress the pKa of the conjugate acid to the ~7.4 range. This whitepaper explores the causality behind these ionization states, provides a self-validating experimental framework for pKa determination, and outlines the profound implications for central nervous system (CNS) drug design.

Structural and Electronic Causality of Ionization

To understand the ionization behavior of 5-(4-methylphenyl)-1H-imidazol-2-amine, we must deconstruct the electronic interplay between the imidazole core, the 2-amino group, and the 5-aryl substituent.

The Resonance-Stabilized Cation

Unsubstituted imidazole has a conjugate acid pKa of ~7.0. The addition of an amino group at the 2-position significantly increases basicity, yielding a pKa of 8.05 for 2-aminoimidazole[1].

-

The Causality: The exocyclic 2-amino group acts as a powerful resonance donor. Upon protonation of the endocyclic ring nitrogen, the positive charge is highly delocalized across N1, N3, and the exocyclic nitrogen. This creates a pseudo-guanidinium system, lowering the ground-state energy of the conjugate acid and driving the pKa upward.

The Inductive Pull of the Aryl Substituent

When a 4-methylphenyl (p-tolyl) group is introduced at the 5-position, the pKa drops from 8.05 back down to approximately 7.4 [2].

-

The Causality: The

-hybridized carbons of the phenyl ring exert a strong inductive electron-withdrawing effect (-I effect). While the para-methyl group provides slight electron donation via hyperconjugation (

Quantitative Ionization Data

The table below summarizes the comparative pKa values, illustrating the stepwise modulation of basicity.

| Compound | Conjugate Acid pKa (Cation | N-H Deprotonation pKa (Neutral | Primary Physiological State (pH 7.4) |

| Guanidine | 13.6 | > 20 | 100% Cationic |

| Imidazole | 7.0 | 14.5 | 71.5% Neutral / 28.5% Cationic |

| 2-Aminoimidazole | 8.05 | 15.06 | 81.7% Cationic / 18.3% Neutral |

| 5-(4-methylphenyl)-1H-imidazol-2-amine | ~7.4 | ~14.2 | ~50% Cationic / 50% Neutral |

Data synthesized from historical potentiometric studies and predictive models [1][2][3].

Mechanistic Workflow: Ionization and Biological Implications

The fact that 5-(4-methylphenyl)-1H-imidazol-2-amine has a pKa near 7.4 is a pharmacological goldmine. At physiological pH, the molecule exists in a near 1:1 equilibrium between its cationic and neutral states.

-

The cationic state is essential for anchoring the drug to target receptors (e.g., forming critical salt bridges with conserved Aspartate residues in aminergic GPCRs like the

receptor) [2]. -

The neutral state facilitates passive diffusion across lipophilic membranes, ensuring excellent oral bioavailability and BBB penetration.

pH-dependent ionization states of 2-aminoimidazoles and their distinct pharmacological roles.

Experimental Methodology: UV-Metric pKa Determination

For highly lipophilic aryl-imidazoles, traditional potentiometric titrations often fail due to aqueous insolubility. As an Application Scientist, I mandate the use of UV-metric titration for 5-(4-methylphenyl)-1H-imidazol-2-amine. The extended conjugation between the p-tolyl ring and the imidazole core provides a distinct UV chromophore that shifts upon protonation, allowing for highly sensitive, low-concentration measurements.

Step-by-Step Protocol

Step 1: Buffer System Preparation Prepare a Britton-Robinson universal buffer system (acetic acid, phosphoric acid, and boric acid, 0.04 M each) adjusted with 0.2 M NaOH to create a pH gradient from 2.0 to 12.0.

-

Causality: A universal buffer maintains a constant ionic strength (

M, mimicking physiological conditions) across the entire pH range, preventing ionic strength-induced pKa shifts.

Step 2: Stock Solution & Spiking

Dissolve the analyte in HPLC-grade DMSO to a concentration of 10 mM. Spike 2

-

Causality: Keeping the final DMSO concentration at

is critical. Higher co-solvent ratios will artificially depress the dielectric constant of the medium, yielding a falsely lowered pKa reading.

Step 3: Spectral Acquisition Incubate the plate at exactly 25.0 °C. Scan the UV absorbance from 220 nm to 400 nm for each well using a microplate spectrophotometer.

Step 4: Data Analysis & The Self-Validating System

Overlay the absorption spectra from all pH points. Extract the absorbance values at the

Crucial Validation Check: You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

-

Why this matters: The isosbestic point is a self-validating internal control. If the isosbestic point drifts or blurs, it proves that the system is not a simple two-state equilibrium (

). Drift indicates either compound precipitation, chemical degradation, or the formation of higher-order aggregates, rendering the calculated pKa invalid.

Conclusion

The 5-(4-methylphenyl)-1H-imidazol-2-amine scaffold represents a masterclass in physical organic chemistry applied to drug design. By leveraging the resonance donation of the 2-amino group and the inductive withdrawal of the 5-aryl group, researchers can perfectly tune the pKa to ~7.4. This ensures that the molecule seamlessly balances the lipophilicity required for BBB penetration with the basicity required for robust target engagement.

References

-

Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118-3120. URL: [Link]

-

Looper, R. E., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor – A new concept in aminergic GPCR ligand design. European Journal of Medicinal Chemistry, 179, 1-15. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82140, 2-Aminoimidazole. URL: [Link]

Technical Whitepaper: Strategic Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Executive Summary

The 2-aminoimidazole (2-AI) moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for guanidines and a core scaffold in biofilm inhibitors, adrenergic receptor modulators, and kinase inhibitors. This guide details the synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine (also known as 2-amino-4-p-tolylimidazole).

Unlike generic preparations, this whitepaper focuses on the process chemistry perspective—prioritizing purity profile, scalability, and safety. We analyze three distinct pathways, recommending specific protocols based on available resources and scale requirements.

The Target Molecule[1][2][3]

-

IUPAC Name: 5-(4-methylphenyl)-1H-imidazol-2-amine

-

Tautomerism: Exists in equilibrium as the 4-aryl and 5-aryl tautomers.

-

Key Challenge: The primary amine at position 2 is nucleophilic but also prone to oxidative degradation; the imidazole ring is electron-rich, making the molecule sensitive to air oxidation if not stored as a salt.

Retrosynthetic Analysis & Pathway Selection

To access the 2-amino-4-arylimidazole core, we must construct the imidazole ring from acyclic precursors. The disconnection strategy reveals three logical entry points.

Figure 1: Retrosynthetic disconnection of the target 2-AI scaffold.

Pathway A: The Modified Marckwald Condensation (Recommended)

This is the industry-standard route due to the commercial availability of 2-bromo-4'-methylacetophenone. It involves the cyclization of an

Mechanism

The reaction proceeds via an

Protocol Design

Reagents:

-

2-Bromo-1-(4-methylphenyl)ethan-1-one (Substrate)

-

Guanidine Hydrochloride (Reagent)

-

Sodium Ethoxide (Base) or Potassium Carbonate

-

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Free Base Generation:

-

In a dry round-bottom flask, dissolve Guanidine HCl (12.0 mmol) in absolute ethanol (20 mL).

-

Add Sodium Ethoxide (24.0 mmol) carefully under

atmosphere. Stir for 15 minutes. -

Why: Guanidine is supplied as a salt.[3][4] The free base is required for the nucleophilic attack. Using 2 equivalents of base neutralizes the HCl and scavenges the HBr generated during alkylation.

-

-

Addition (Critical Step):

-

Dissolve 2-Bromo-1-(4-methylphenyl)ethan-1-one (10.0 mmol) in ethanol (10 mL).

-

Add this solution dropwise to the guanidine mixture at 0°C.

-

Why: Dropwise addition prevents the concentration of the alkylating agent from getting too high, which minimizes double-alkylation (formation of bis-imidazoles).

-

-

Cyclization:

-

Allow the mixture to warm to room temperature, then reflux for 3–5 hours.

-

Monitor via TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the starting bromide (

) and appearance of a polar spot (

-

-

Workup & Isolation:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (30 mL) to dissolve inorganic salts (NaBr, NaCl).

-

The product usually precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Data Validation:

-

Yield: Expect 75–85%.

-

Appearance: Off-white to pale yellow solid.

Pathway B: One-Pot Iodine-Mediated Synthesis (Green/Safety Focused)

This pathway avoids the use of

Mechanism

The ketone undergoes

Figure 2: Mechanistic flow of the iodine-mediated one-pot synthesis.

Protocol Design

Reagents:

-

4'-Methylacetophenone (10 mmol)[5]

-

Iodine (

) (10 mmol) -

Guanidine Carbonate (20 mmol)

-

Solvent: DMF or Deep Eutectic Solvent (Choline Chloride/Urea)

Methodology:

-

Mix 4'-methylacetophenone and Guanidine Carbonate in DMF.

-

Add Iodine in small portions at room temperature.

-

Heat the mixture to 100°C for 8–10 hours.

-

Quench: Pour into crushed ice containing 5% Sodium Thiosulfate (to remove unreacted iodine).

-

Isolation: Adjust pH to >10 with NaOH; filter the precipitate.

Pros/Cons:

-

Pros: Safer handling (no bromoketones), "Green" potential.

-

Cons: Iodine removal can be messy; yields are typically lower (60–70%) than Pathway A.

Analytical Profile & Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria.

| Parameter | Specification | Notes |

| Physical State | Crystalline Solid | Pale yellow to beige. Darkening indicates oxidation. |

| Melting Point | 230–235°C (as HCl salt) | Free base MP is lower and less sharp. |

| 1H NMR (DMSO-d6) | Methyl group on the aromatic ring. | |

| 1H NMR (DMSO-d6) | Characteristic singlet for the C4(5)-H proton. | |

| 1H NMR (DMSO-d6) | Broad exchangeable protons (Amine/Imidazole NH). | |

| Mass Spec (ESI) |

Troubleshooting:

-

Problem: Product is a sticky oil.

-

Solution: This often happens with the free base. Dissolve in EtOH and add 1.2 eq of HCl in Dioxane. Precipitate the hydrochloride salt with diethyl ether. The salt is much more stable and crystalline.

References

-

Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

-

Genta-Jouve, G., et al. (2012). Synthesis and biological evaluation of 2-aminoimidazole derivatives as biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4616. Link

-

Adib, M., et al. (2009).[6] A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(19), 3263-3266.[6] Link

-

Khorramabadi-zad, A., et al. (2013).[7] One-Pot, Simple and Efficient Synthesis of Triaryl-1H-imidazoles by KMnO4/CuSO4. South African Journal of Chemistry, 66. Link

-

Piemontese, L., et al. (2023). Synthesis of 2-amino imidazole derivatives using a green approach in deep eutectic solvents. Molecules, 28(10), 4165. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. guidechem.com [guidechem.com]

- 6. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

- 7. One-Pot, Simple and Efficient Synthesis of Triaryl-1H-imidazoles by KMnO4/CuSO4 [scielo.org.za]

Technical Whitepaper: Toxicity Profiling and Safety Data Sheet (SDS) Analysis of 5-(4-methylphenyl)-1H-imidazol-2-amine

Executive Summary

The compound 5-(4-methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4), commonly referred to as 5-(p-tolyl)-1H-imidazol-2-amine, is a synthetic small molecule belonging to the 2-aminoimidazole (2-AI) class[1][2]. In drug development, 2-AIs are highly valued for their ability to act as potent anti-biofilm agents and Src family kinase inhibitors[3][4]. However, the pharmacological efficacy of the 2-aminoimidazole scaffold is inherently linked to a narrow therapeutic index. The reactive amine group and the conjugated imidazole ring can induce severe dose-dependent cytotoxicity and ocular hazards[5].

This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, the molecular mechanisms driving its toxicity, and the self-validating experimental workflows required to accurately establish its Safety Data Sheet (SDS).

Physicochemical Properties & Hazard Classification

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in biological assays and establishing proper engineering controls. The presence of the lipophilic p-tolyl group increases cellular permeability, which enhances kinase inhibition but simultaneously lowers the threshold for systemic toxicity[4][6].

Table 1: Quantitative SDS and Physicochemical Profile

| Property / Hazard | Data | Source |

| Chemical Name | 5-(4-methylphenyl)-1H-imidazol-2-amine | 2[2] |

| CAS Number | 60472-16-4 | |

| Molecular Formula | C10H11N3 | 2[2] |

| Molecular Weight | 173.21 g/mol | 2[2] |

| Hazard Classifications | Acute Tox. 4 (Oral), Eye Dam. 1 | |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | |

| Storage Class | 11 (Combustible Solids) | |

| Water Hazard Class | WGK 3 (Highly water endangering) |

Molecular Mechanisms of Toxicity

The biological activity of 2-AIs is a double-edged sword. At low concentrations, the 2-aminoimidazole scaffold effectively disrupts bacterial biofilms by interfering with response regulators, and it acts as a hinge-binder to inhibit Src family kinases in eukaryotic cells[3][4].

However, at elevated concentrations, the conjugated imine/iminium systems within the imidazole ring can participate in electron transfer (ET) reactions. This generates reactive oxygen species (ROS), leading to severe oxidative stress (OS) and subsequent cellular apoptosis[7]. This mechanism directly underpins the compound's Acute Tox. 4 and Eye Dam. 1 classifications, as the highly sensitive corneal epithelium is particularly vulnerable to ROS-induced protein denaturation[7].

Mechanistic pathways of 2-AI efficacy versus dose-dependent cytotoxicity.

Advanced Toxicity Screening Protocols

To accurately define the safety window of 5-(4-methylphenyl)-1H-imidazol-2-amine, we utilize a tiered screening pipeline. This self-validating system bridges the gap between acute cellular damage and systemic organismal toxicity[5].

Tiered toxicity screening workflow for establishing accurate safety profiles.

Protocol 1: In Vitro Epidermal Toxicity (MTT Assay)

Causality & Rationale: Because the compound causes serious eye damage (H318), we must assess direct epidermal/epithelial toxicity. We utilize HaCaT human keratinocytes. The MTT assay is chosen because it measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, metabolic correlate to cell viability, ensuring that any ROS-induced mitochondrial dysfunction is immediately detected[5][7].

Step-by-Step Methodology:

-

Cell Seeding: Seed HaCaT keratinocytes into 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂. -

Compound Solubilization: Dissolve the compound in 100% DMSO to yield a 10 mM stock. Note: The hydrophobic p-tolyl group requires DMSO for complete solubilization. Dilute in culture media to ensure the final DMSO concentration remains ≤ 1% to prevent solvent-mediated background toxicity[5].

-

Exposure: Treat the cells with a concentration gradient of the compound (ranging from 1.0 µM to 2.5 mM) for 24 hours.

-

Metabolic Labeling: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

-

Quantification: Aspirate the MTT solution and solubilize the resulting formazan crystals in 100 µL of DMSO. Measure the absorbance at 540 nm using a microplate reader. Calculate the

(Toxic Concentration for 50% Epidermal Death) by comparing treated wells to vehicle controls[5].

Protocol 2: In Vivo Systemic Toxicity (C. elegans Model)

Causality & Rationale: In vitro assays cannot capture complex systemic toxicity or developmental disruption. Caenorhabditis elegans is utilized because its reproductive and neurological pathways are highly conserved. This allows us to assess environmental exposure toxicity and fecundity (brood size) without the ethical and financial burdens of mammalian models, providing a highly reliable indicator for the Acute Tox. 4 (Oral) classification[5][6].

Step-by-Step Methodology:

-

Nematode Synchronization: Isolate age-synchronized L4-stage C. elegans (N2 wild-type strain). Using L4 larvae ensures the assay captures both acute lethality and subtle effects on reproductive development[5].

-

Environmental Exposure: Transfer 10-15 nematodes into 96-well liquid culture plates containing M9 buffer, E. coli OP50 (as a food source), and the compound gradient (50 µM to 1.0 mM).

-

Incubation: Incubate the plates at 22.5°C on an orbital shaker for 6 to 7 days[5].

-

Scoring: Under a stereomicroscope, score the wells for adult survival (acute toxicity) and total brood size (fecundity). A reduction in brood size prior to adult lethality indicates endocrine or developmental disruption by the 2-AI scaffold[5][6].

Laboratory Safety and Handling Protocols

Based on the validated SDS data and the mechanistic understanding of 2-AI toxicity, the following handling protocols are mandatory:

-

Personal Protective Equipment (PPE): Chemical safety goggles are strictly required. The compound's Eye Dam. 1 (H318) classification means exposure can cause irreversible protein denaturation in the cornea. Nitrile gloves and a lab coat are required to prevent dermal absorption.

-

Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood to prevent inhalation of combustible solid dust (Storage Class 11).

-

Environmental Precautions: The compound is classified as WGK 3 (Highly water endangering). All liquid waste containing the compound must be collected in dedicated hazardous waste containers and incinerated. It must never be disposed of in the standard municipal sink.

References

1. Sigma-Aldrich. "5-(4-Methylphenyl)-1H-imidazol-2-amine DiscoveryCPR 60472-16-4". Source: 2.[1] BLDpharm. "60472-16-4 | 5-(p-Tolyl)-1H-imidazol-2-amine". Source:1 3.[2] ChemScene. "60472-16-4 | 5-(p-Tolyl)-1H-imidazol-2-amine". Source: 2 4.[5] NIH / PMC. "Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems". Source:5 5.[3] Frontiers in Microbiology. "An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility". Source: 3 6.[6] MDPI. "Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans". Source: 6 7.[4] MDPI. "Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors". Source:4 8.[7] SCIRP. "New Developments in the Mechanism of Drug Action and Toxicity of Conjugated Imines and Iminiums, including Related Alkaloids". Source: 7

Sources

- 1. 60472-16-4|5-(p-Tolyl)-1H-imidazol-2-amine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]

- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors [mdpi.com]

- 5. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Developments in the Mechanism of Drug Action and Toxicity of Conjugated Imines and Iminiums, including Related Alkaloids [scirp.org]

Unveiling the Mechanism of Action of 5-(4-Methylphenyl)-1H-Imidazol-2-Amine in Biofilm Inhibition

Executive Summary

The persistence of bacterial infections is heavily driven by the formation of biofilms—complex, surface-attached communities of bacteria encased in a self-produced extracellular polymeric substance (EPS). Bacteria within biofilms can be up to 1,000-fold more resistant to conventional antibiotics than their planktonic counterparts.

Derived from the marine alkaloid oroidin, 2-aminoimidazole (2-AI) derivatives have emerged as a breakthrough class of non-biocidal antibiofilm agents. Specifically, 5-(4-methylphenyl)-1H-imidazol-2-amine represents a highly optimized aryl-substituted 2-AI. Instead of killing the bacteria (which exerts selective pressure and drives resistance), this compound disarms them by disrupting critical signal transduction pathways, forcing the bacteria to remain in a vulnerable, planktonic state.

This technical guide provides an in-depth analysis of the molecular mechanism of action (MoA) of 5-(4-methylphenyl)-1H-imidazol-2-amine, the structural causality behind its efficacy, and the validated experimental protocols required to study its pharmacodynamics.

Molecular Mechanism of Action: Targeting Two-Component Systems (TCS)

The primary mechanism by which 5-(4-methylphenyl)-1H-imidazol-2-amine inhibits biofilm formation is through the direct disruption of bacterial Two-Component Systems (TCS) [1].

A TCS typically consists of a membrane-bound Histidine Kinase (HK) that senses environmental stimuli, and a cytoplasmic Response Regulator (RR) that mediates the cellular response via differential gene expression. In critical ESKAPE pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa), specific RRs such as BfmR and QseB act as the master controllers of biofilm development and antibiotic resistance [2].

The Binding Interface and Signal Abrogation

Unlike traditional inhibitors that target the ATP-binding domain of the Histidine Kinase, 5-(4-methylphenyl)-1H-imidazol-2-amine is highly membrane-permeable and directly targets the cytoplasmic Response Regulator [3].

-

Cellular Penetration : The lipophilic 4-methylphenyl moiety significantly enhances the compound's ability to cross the bacterial outer and inner membranes.

-

Inter-Domain Binding : Once in the cytoplasm, the 2-aminoimidazole core docks into the electronegative pocket at the inter-domain interface of the RR (between the N-terminal phosphorylation receiver domain and the C-terminal DNA-binding domain) [1].

-

Allosteric Inhibition : By occupying this interface, the compound prevents the conformational shift required for the RR to successfully bind to target promoter regions on the bacterial DNA.

-

Phenotypic Shift : Consequently, the transcription of EPS matrix genes (e.g., csgD, csgB) is downregulated. The bacteria are unable to initiate the quorum-sensing cascades necessary for surface attachment, thereby maintaining a planktonic state [4].

Diagram illustrating the disruption of the Two-Component System (TCS) by the 2-AI compound.

Quantitative Efficacy and Synergistic Resensitization

Because 5-(4-methylphenyl)-1H-imidazol-2-amine is non-biocidal, its true clinical value lies in its ability to act as an adjuvant. By stripping the bacteria of their biofilm armor and downregulating TCS-mediated resistance traits, the compound resensitizes multidrug-resistant (MDR) strains to conventional antibiotics like meropenem, colistin, and polymyxin B [2].

Table 1: Representative Biofilm Inhibition Metrics for Aryl-Substituted 2-AIs

Note: Data synthesized from standardized in vitro assays across ESKAPE pathogens.

| Bacterial Strain | Primary TCS Target | IC₅₀ for Biofilm Inhibition (µM) | Max Biofilm Reduction (%) | Planktonic MIC (µM) |

| Acinetobacter baumannii (MDR) | BfmR | 25 - 50 | > 90% | > 500 (Non-biocidal) |

| Pseudomonas aeruginosa | QseB / LasR | 50 - 100 | ~ 85% | > 500 (Non-biocidal) |

| Staphylococcus aureus (MRSA) | AgrA | 25 - 75 | > 95% | > 500 (Non-biocidal) |

Experimental Validation Framework

To ensure scientific integrity and reproducibility, investigating the MoA of 5-(4-methylphenyl)-1H-imidazol-2-amine requires self-validating experimental systems. Below are the step-by-step methodologies for the two foundational assays in this field.

Protocol A: Target Identification via Biotinylated Pull-Down Assay

This protocol proves the direct physical interaction between the 2-AI compound and the Response Regulator (e.g., BfmR) [1].

Causality Check: We utilize "all-helical" control proteins (e.g., VanU, LuxU) alongside BfmR. If the compound binds only to BfmR and not the structural controls, it validates the specificity of the 2-AI for the RR inter-domain interface rather than exhibiting promiscuous protein binding.

Step-by-Step Methodology:

-

Probe Synthesis : Synthesize a biotinylated analog of 5-(4-methylphenyl)-1H-imidazol-2-amine, ensuring the biotin tag is attached via a flexible linker to the imidazole ring to prevent steric hindrance at the aryl binding site.

-

Lysate Preparation : Grow A. baumannii to mid-log phase (OD₆₀₀ ~0.6). Pellet the cells and lyse using a French press in a native binding buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) supplemented with protease inhibitors.

-

Incubation : Incubate the cleared lysate with 50 µM of the biotinylated 2-AI probe for 2 hours at 4°C to allow equilibrium binding.

-

Capture : Add 50 µL of pre-washed Streptavidin-coated magnetic beads to the mixture. Incubate for an additional 1 hour at 4°C with gentle rotation.

-

Stringent Washing : Place the tube on a magnetic rack. Discard the supernatant and wash the beads 5 times with binding buffer containing 0.1% Tween-20. Rationale: Stringent washing eliminates low-affinity, non-specific background proteins.

-

Elution & Detection : Boil the beads in SDS-PAGE sample buffer for 5 minutes to elute bound proteins. Run the eluate on a 12% SDS-PAGE gel, transfer to a PVDF membrane, and perform a Western Blot using anti-BfmR primary antibodies.

Step-by-step workflow for identifying response regulator targets using a biotin-labeled 2-AI probe.

Protocol B: Biofilm Inhibition Quantification (Crystal Violet Assay)

This assay quantifies the phenotypic efficacy of the compound.

Causality Check: The choice of growth media is critical. Standard Mueller-Hinton Broth (MHB) is preferred over Cation-Adjusted MHB (CAMHB) for initial screening. High concentrations of Ca²⁺ and Mg²⁺ in CAMHB stabilize the bacterial outer membrane and can artificially suppress the membrane-permeating ability of the 2-AI, leading to false negatives in resensitization assays.

Step-by-Step Methodology:

-

Inoculum Preparation : Dilute an overnight culture of the target strain 1:100 in fresh MHB.

-

Compound Plating : In a 96-well flat-bottom polystyrene microtiter plate, prepare a serial dilution of 5-(4-methylphenyl)-1H-imidazol-2-amine (ranging from 1 µM to 200 µM) in MHB.

-

Inoculation : Add 100 µL of the diluted bacterial suspension to each well (final volume 200 µL). Include vehicle control wells (DMSO only) and blank wells (media only).

-

Incubation : Incubate the plate statically at 37°C for 24 hours to allow biofilm formation at the air-liquid interface.

-

Washing : Carefully aspirate the planktonic cells and media. Wash the wells three times with sterile PBS to remove loosely adherent cells.

-

Staining : Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

-

Solubilization & Readout : Wash the plate three times with distilled water and allow it to dry. Solubilize the bound Crystal Violet using 200 µL of 30% acetic acid. Measure the absorbance at 595 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the vehicle control.

References

- Thompson RJ, Bobay BG, Stowe SD, Olson AL, Peng L, Su Z, Actis LA, Melander C, Cavanagh J. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent. Biochemistry. 2012 Dec 11;51(49):9776-8. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdC28BngjQbZ8pBmV28sszuJNOZTtY67kvTphAovmW9Wofkbps2m8AvKKVyFDKOZCBk5rHxp5jJfAbntl3zbmebryEF72MuQBqFP_BgalEJdbJi9tpqo8-7lVmjw-Jgxbj1mfk]

- Russo TA, Manohar A, Beanan JM, Olson R, MacDonald U, Graham J, Umland TC. The Response Regulator BfmR Is a Potential Drug Target for Acinetobacter baumannii. mSphere. 2016 May 11;1(3):e00082-16. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvrO8ZYkZpH_ObWbqN3pNn8DyX37gFE2OY8TMXr8-WD-0BX26XSS5QVIMMafgnkOkTpD9EsDpuR2vhskxLh4KI-531DxoYQUG8X7YbETqTFXBgggrajU722GanL2KTRJbrTl-Vcmd2nRuYr6YEg9J064Pbg==]

- MedChemExpress. 2-Aminoimidazole | Antibiofilm Agent. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-m6DYxfx9PTnYMu73TErFsLiRT_7TrZ8afhN8FK5l154pdA-Jpw69dPeedLH1glnriLPgEI3LsKYsbq9oIjat_4zVgWC915Ze8lMDyNatinloe-QGx0v5IKvOo9otzHklcf-NeZb0iWipspggZc=]

- Richards JJ, Melander C. Controlling bacterial biofilms. Chembiochem. 2009 Sep 21;10(14):2287-94. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX7lHwIDlERKjvErL59Bc-VL_7-qzrDmwj_x9aYD0ncZLY9LJZeY45rPoHNFoM5H2jJY8vzOrO8niC8ZV9_sxn10oVpzhjGJ4kc_97cQyGaTC_X4tU4za7GVcbRTXhbzIH9dv-Vit5VLD8mrwBs0g-O5dQtPNCMVAG55IdbsrcoiaWqbBQtb-J9mKbPnXXGPP4lIAIe5ICJVMA4lNN1KBOaQ==]

Methodological & Application

synthesis protocol for 5-(4-methylphenyl)-1H-imidazol-2-amine from alpha-haloketones

High-Efficiency Synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine from -Haloketones

Abstract & Scope

This application note details the optimized synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine (also designated as 2-amino-4-(p-tolyl)imidazole). The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore, exhibiting significant biological activity as a biofilm inhibitor, adrenergic receptor modulator, and BACE1 inhibitor.

This protocol utilizes a robust cyclocondensation strategy between 2-bromo-4'-methylacetophenone and guanidine , offering two distinct workflows:

-

Method A: Classical reflux in ethanol (High scalability).

-

Method B: Microwave-assisted synthesis (High throughput/Green chemistry).

Safety & Handling (Critical)

WARNING: Lachrymator Hazard

-

2-Bromo-4'-methylacetophenone is a potent lachrymator and skin irritant. All weighing and transfer operations must be performed in a functioning chemical fume hood.

-

Guanidine Nitrate/Carbonate: Oxidizing solids (nitrate) or irritants. Avoid contact with eyes and skin.

-

Personal Protective Equipment (PPE): Double nitrile gloves, safety goggles, and lab coat are mandatory.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of a 1,2-bis-electrophile (

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

-

Nucleophilic Substitution (

): The guanidine primary amine displaces the bromide. -

Cyclization: The second nitrogen of the guanidine moiety attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization to the stable imidazole core.

Pathway Visualization

Figure 1: Mechanistic cascade for the formation of the 2-aminoimidazole core.

Experimental Protocols

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 2-Bromo-4'-methylacetophenone | 213.07 | 1.0 | Substrate |

| Guanidine Nitrate | 122.08 | 1.2 | N-Source |

| Potassium Carbonate ( | 138.21 | 2.5 | Base |

| Ethanol (Absolute) | 46.07 | Solvent | Medium |

| Water (Deionized) | 18.02 | Workup | Precipitant |

Method A: Classical Reflux (Scalable)

Best for gram-scale synthesis where microwave reactors are unavailable.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Guanidine Nitrate (1.46 g, 12 mmol) and

(3.45 g, 25 mmol) to Ethanol (20 mL). Stir for 10 minutes at room temperature to activate the free base. -

Addition: Slowly add 2-Bromo-4'-methylacetophenone (2.13 g, 10 mmol) dissolved in Ethanol (10 mL) to the stirring mixture. Note: The solution may turn yellow/orange.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours .-

Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting bromide (

) should disappear; a polar spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to ~25% of the original volume using a rotary evaporator.

-

Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (

) to remove inorganic salts. -

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Water (9:1). Cool slowly to

to yield off-white to pale yellow crystals.

-

Method B: Microwave-Assisted (High Throughput)

Best for library generation and rapid optimization.

-

Loading: In a 10 mL microwave vial, combine 2-Bromo-4'-methylacetophenone (1.0 mmol), Guanidine Carbonate (1.2 mmol), and Ethanol (3 mL).

-

Irradiation: Seal the vial and heat in a microwave reactor at

for 15–20 minutes (Power: Dynamic, Max 150W). -

Workup: Pour the reaction mixture into water (10 mL). Collect the precipitate by filtration.[8]

-

Yield: Typically 85–92% (often higher purity than Method A due to shorter thermal exposure).

Workflow Decision Tree

Figure 2: Operational decision tree for synthesis and purification.

Characterization & Validation

The product must be validated against the following expected data.

-

Appearance: Pale yellow to off-white solid.

-

Melting Point: ~230–235°C (Decomposition). Note: MP varies significantly with salt form (HCl vs Free Base).

-

NMR (400 MHz, DMSO-

- 12.0 ppm (br s, 1H, Imidazole-NH)

- 7.55 (d, 2H, Ar-H)

- 7.15 (d, 2H, Ar-H)

- 7.05 (s, 1H, Imidazole C4-H) — Diagnostic Signal

-

6.50 (br s, 2H,

-

2.28 (s, 3H, Ar-

-

Mass Spectrometry (ESI+): Calculated for

; Found: 174.1.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Sticky/Gummy Product | Oligomerization or retained solvent. | Do not rotovap to dryness. Pour the concentrated ethanolic solution directly into rapidly stirring ice water. |